2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate
Description
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a cationic heterocyclic compound belonging to the oxazolium salt family. Its structure comprises a 1,2-oxazol-2-ium ring substituted at position 2 with a tert-butyl group and at position 5 with a 4-cyanophenyl moiety, paired with a perchlorate (ClO₄⁻) counterion. This compound is notable for its strong electron-withdrawing substituents (tert-butyl and cyano groups), which enhance its electrophilicity and stability. Oxazolium salts are widely used in organic synthesis, particularly as activating agents for carboxylic acids in peptide coupling reactions, or as precursors to N-heterocyclic carbenes (NHCs) .
Properties
CAS No. |
918884-89-6 |
|---|---|
Molecular Formula |
C14H15ClN2O5 |
Molecular Weight |
326.73 g/mol |
IUPAC Name |
4-(2-tert-butyl-1,2-oxazol-2-ium-5-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C14H15N2O.ClHO4/c1-14(2,3)16-9-8-13(17-16)12-6-4-11(10-15)5-7-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YALWKAWOTMNLKR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation reaction.
Addition of the cyanophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a cyanophenyl halide reacts with the oxazole intermediate.
Formation of the oxazolium ion: This step involves the quaternization of the oxazole nitrogen using an alkylating agent, such as methyl iodide.
Addition of the perchlorate anion: The final step involves the ion exchange with perchlorate salts to obtain the desired perchlorate salt of the oxazolium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanophenyl group.
Scientific Research Applications
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other oxazolium salts, particularly Woodward’s reagents. Below is a detailed comparison:
Structural Analogues
Reactivity and Stability
- Electrophilicity: The 4-cyanophenyl group in the target compound significantly increases the electrophilicity of the oxazolium ring compared to Woodward’s Reagent L (methyl substituent). This enhances its utility in reactions requiring strong activation, such as peptide bond formation.
- Counterion Effects : Perchlorate (ClO₄⁻) in both the target compound and Woodward’s Reagent L provides high oxidative stability but lower solubility in polar solvents compared to the sulfonate (SO₃⁻) in Woodward’s Reagent K .
- Thermal Stability : The tert-butyl group in both the target compound and Woodward’s Reagent L imparts steric protection, reducing decomposition rates under thermal stress.
Crystallographic Insights
Structural data for such compounds are often resolved using software like SHELXL (for refinement) and WinGX (for data processing) . For example:
- Bond lengths in the oxazolium ring of the target compound are expected to be shorter than Woodward’s Reagent L due to the cyano group’s electron-withdrawing nature.
- Anisotropic displacement parameters (modeled via ORTEP) would highlight differences in thermal motion between substituents .
Biological Activity
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, including mechanisms of action, experimental findings, and relevant case studies.
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 326.73 g/mol
- Structure : The compound features a tert-butyl group and a cyanophenyl moiety attached to an oxazolium ring, which contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies suggest that compounds with oxazolium structures may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary investigations indicate that this compound could possess antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.
- Cellular Effects : The interaction of this compound with cellular receptors or enzymes may lead to modulation of signaling pathways involved in inflammation and cell proliferation.
In Vitro Studies
In vitro studies have been conducted to assess the biological effects of this compound on various cell lines. Key findings include:
Case Studies
Several case studies have focused on the therapeutic potential of oxazolium derivatives similar to this compound:
- Case Study 1 : A study demonstrated that oxazolium derivatives exhibited significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
- Case Study 2 : Another investigation highlighted the antimicrobial efficacy of related compounds against drug-resistant bacterial strains, indicating a promising role in infection control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
